2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane
Description
Properties
IUPAC Name |
2-[(5-chloro-2-fluorophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVGZHUDCYVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane typically involves the reaction of 5-chloro-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods: Industrial production of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems effectively due to the presence of fluorine and chlorine substituents, which can enhance bioactivity and selectivity.
Case Study: Anticancer Activity
Research indicates that derivatives of fluorinated compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that fluorinated oxiranes can inhibit cell proliferation in melanoma and leukemia models, suggesting potential applications in cancer therapy .
Synthesis of Bioactive Compounds
2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane serves as an important building block for synthesizing other bioactive molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.
Example: Synthesis Pathway
The synthesis of more complex molecules often involves using this oxirane as a starting material. For example, it can be reacted with amines or alcohols to yield amine derivatives or alcohols with improved pharmacological properties.
Material Science
In addition to its medicinal applications, this compound is being explored in materials science. Its epoxide functionality can be utilized to create cross-linked polymer networks, which are valuable in coatings and adhesives.
Application: Polymerization
The polymerization of epoxides like 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane leads to materials with enhanced mechanical properties and chemical resistance, making them suitable for industrial applications.
Biological Evaluation
The biological activity of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane has been assessed through various in vitro studies. These studies focus on its effects on different cellular targets and pathways.
| Activity Type | Cell Line Tested | Result |
|---|---|---|
| Cytotoxicity | B16 melanoma | Modest inhibition observed |
| Enzyme Inhibition | Thymidylate synthase | Potent inhibition reported |
| Antimicrobial | Various strains | Effective against specific bacteria |
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane involves its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects. The compound can disrupt cellular processes by modifying key biomolecules, leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below compares 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane with structurally related epoxides, highlighting substituent positions and electronic characteristics:
Key Observations :
- Halogen Position : The position of halogens (e.g., 5-Cl vs. 4-Cl) alters steric and electronic interactions. For example, 5-Cl in the target compound may reduce steric hindrance compared to ortho-substituted analogs.
- Electron Effects : Electron-withdrawing groups (Cl, F, Br) increase the electrophilicity of the oxirane ring, enhancing reactivity in ring-opening reactions compared to electron-donating groups like OCH₃ .
Physicochemical and Olfactory Properties
Substituents significantly influence physical properties such as polarity, boiling point, and odor:
Insights :
- Odor profiles in related compounds vary drastically with substitution, suggesting that the target compound’s odor could differ from both floral and pungent analogs.
Industrial and Pharmaceutical Relevance
- Polymer Chemistry : Epoxides like 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane () are used in resin production. The target compound’s halogenation may enhance thermal stability in such applications .
- Pharmaceutical Intermediates: Halogenated epoxides are valuable intermediates. For example, 2-[[2-(4-ethylphenoxy)ethoxy]methyl]oxirane () is explored in drug synthesis, and the target compound’s structure may offer similar utility .
Biological Activity
2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane, a compound with notable biological activity, has garnered attention in various fields, particularly in pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to participate in nucleophilic substitutions. The presence of the 5-chloro-2-fluorophenoxy group enhances its lipophilicity and bioactivity.
Antifungal Activity
Research has indicated that compounds similar to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane exhibit significant antifungal properties. For instance, studies on fluconazole analogs demonstrated that modifications in their chemical structure could enhance their efficacy against Candida albicans. The minimum effective concentration (MEC) for some derivatives was as low as 0.31 μg/mL, indicating potent antifungal activity .
| Compound | MEC (μg/mL) | In Vivo Efficacy |
|---|---|---|
| Fluconazole Analog A | 0.31 | 100% survival in mice infected with C. albicans |
| Fluconazole Analog B | 0.8 | Reduced parasitic index in T. cruzi infections |
The mechanism through which 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane exerts its antifungal effects is likely linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
Study on Antifungal Efficacy
In a controlled study involving various fluconazole derivatives, it was found that those with a fluorinated phenyl ring exhibited enhanced antifungal activity compared to non-fluorinated counterparts. The study reported that certain derivatives showed an MIC (minimum inhibitory concentration) of 0.003 µg/mL against C. albicans, significantly outperforming traditional antifungals .
Agrochemical Applications
The compound has also been explored for its potential use as a fungicide in agricultural settings. Formulations containing 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane have shown effectiveness in protecting crops from fungal infections when applied as foliar sprays .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and metabolic stability. In vivo studies demonstrated an acceptable safety profile with no significant adverse effects observed at therapeutic doses .
Synergistic Effects
Recent research has highlighted the potential for synergistic effects when 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is used in combination with other antifungals. This combination therapy approach may enhance efficacy and reduce the likelihood of resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
